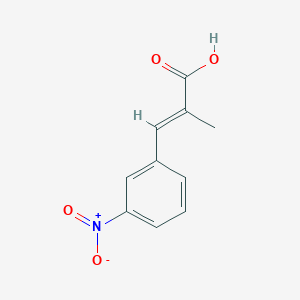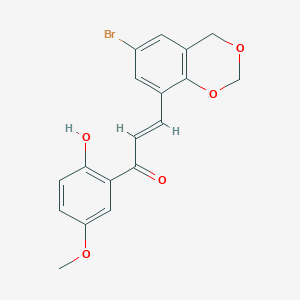
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride is a chemical compound that features a sulfonyl chloride functional group attached to a hexane chain, which is further connected to an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride typically involves the reaction of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid+Thionyl chloride→6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis.
Sulfonyl Hydride: Formed from reduction reactions.
Applications De Recherche Scientifique
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry:
Material Science: Used in the synthesis of functionalized materials with specific properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides, can exhibit various biological activities depending on the nature of the nucleophile and the overall structure of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid: Similar structure but lacks the sulfonyl chloride group.
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride group.
N-(6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea: A derivative with a thiourea group.
Uniqueness
The presence of the sulfonyl chloride group in 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds that lack this functional group.
Propriétés
Numéro CAS |
75761-07-8 |
|---|---|
Formule moléculaire |
C14H16ClNO4S |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H16ClNO4S/c15-21(19,20)10-6-2-1-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |
Clé InChI |
FZZLKBDEGCRLMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


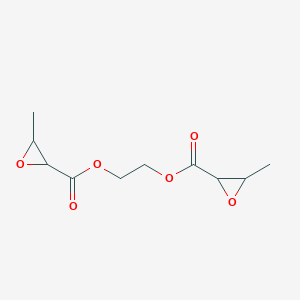
![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)

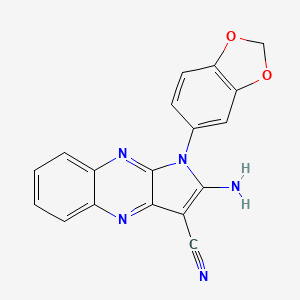
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)


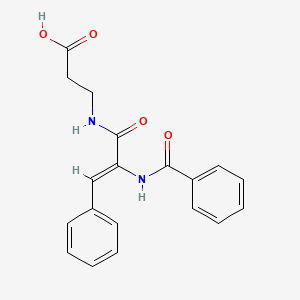
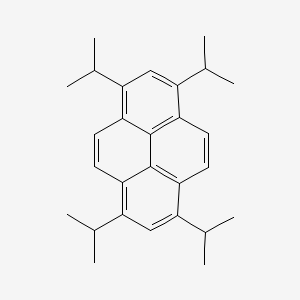
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)
